molecular formula C13H20N2O2 B2917741 tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate CAS No. 697310-52-4

tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate

Cat. No.: B2917741
CAS No.: 697310-52-4
M. Wt: 236.315
InChI Key: JELKXGNIYCDHKS-UHFFFAOYSA-N
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Description

tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamate, which is a functional group characterized by the presence of a carbamic acid ester. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate is used as a building block in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor to drugs that target specific enzymes or receptors in the body.

Industry

In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Safety and Hazards

  • MSDS : Detailed safety information is available in the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-(methylamino)benzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to fit into binding pockets of proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-methylcarbamate
  • tert-Butyl N-ethylcarbamate
  • tert-Butyl N-phenylcarbamate

Uniqueness

tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and allows for selective interactions with biological targets. This makes it more versatile compared to other carbamate derivatives.

Properties

IUPAC Name

tert-butyl N-[[2-(methylamino)phenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-7-5-6-8-11(10)14-4/h5-8,14H,9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELKXGNIYCDHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697310-52-4
Record name tert-butyl N-{[2-(methylamino)phenyl]methyl}carbamate
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